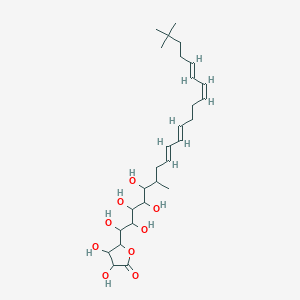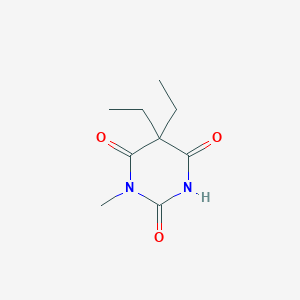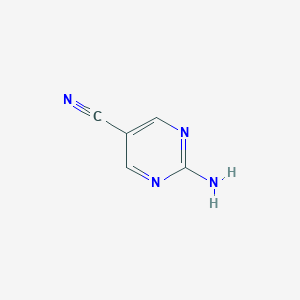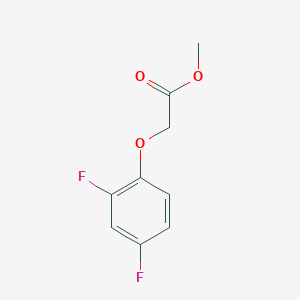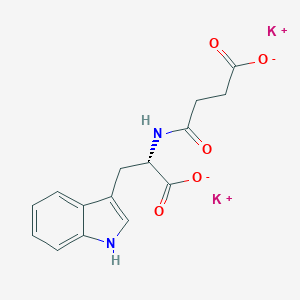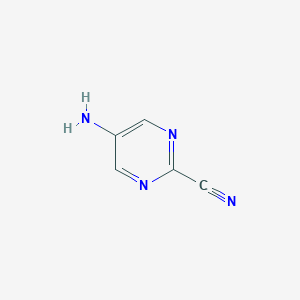![molecular formula C41H61N5O3 B129716 N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide CAS No. 142859-67-4](/img/structure/B129716.png)
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide is a complex organic compound that features a unique structure combining a pyrazolo-triazole core with a long alkyl chain and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide typically involves multiple steps:
Formation of the Pyrazolo-Triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo-triazole ring system.
Attachment of the Alkyl Chain: The long alkyl chain is introduced through a series of alkylation reactions, often using alkyl halides and strong bases.
Coupling with Benzamide: The final step involves coupling the pyrazolo-triazole intermediate with a benzamide derivative, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Pyrazolo-Triazole Derivatives: Compounds with similar core structures but different substituents may have varying properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrazolo-triazole core with a long alkyl chain and a benzamide group. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
142859-67-4 |
|---|---|
Molekularformel |
C41H61N5O3 |
Molekulargewicht |
672 g/mol |
IUPAC-Name |
N-[2-[6-ethyl-7-(4-methylphenoxy)-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl]propyl]-2-octadecoxybenzamide |
InChI |
InChI=1S/C41H61N5O3/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-30-48-37-25-22-21-24-35(37)41(47)42-31-33(4)39-43-40-38(36(6-2)44-46(40)45-39)49-34-28-26-32(3)27-29-34/h21-22,24-29,33,44H,5-20,23,30-31H2,1-4H3,(H,42,47) |
InChI-Schlüssel |
VYQRWZFWPDWBTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)NCC(C)C2=NN3C(=N2)C(=C(N3)CC)OC4=CC=C(C=C4)C |
Key on ui other cas no. |
142859-67-4 |
Piktogramme |
Irritant |
Synonyme |
N-(2-(6-ethyl-7-(4-methylphenoxy)-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-octadecyloxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


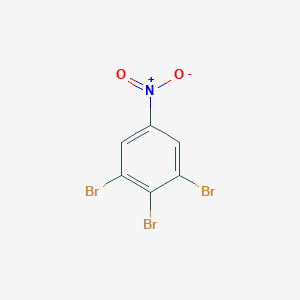
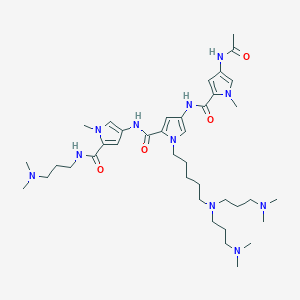
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)

